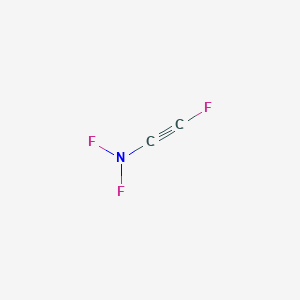
N,N,2-trifluoroethynamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-Trifluoroethynamine is a fluorinated organic compound with the molecular formula C2H4F3N. The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various fields such as medicinal chemistry, agrochemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N,2-Trifluoroethynamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,2,2-trifluoroacetonitrile, which is obtained from 2,2,2-trifluoroacetamide treated with phosphorus pentoxide . Another method includes the reduction of trifluoroacetamide with lithium aluminum hydride in anhydrous ether .
Industrial Production Methods: Industrial production of this compound often involves the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia in the presence of glycerin, followed by pressure reduction, flashing, and deamination . This method is advantageous due to its high yield and short reaction time.
Análisis De Reacciones Químicas
Types of Reactions: N,N,2-Trifluoroethynamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetaldehyde.
Reduction: Reduction reactions can yield trifluoroethylamine.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Reagents such as trifluoroethyl chloride and trifluoroacetic acid are commonly used.
Major Products: The major products formed from these reactions include trifluoroethylated amines, trifluoroacetaldehyde, and various substituted derivatives .
Aplicaciones Científicas De Investigación
N,N,2-Trifluoroethynamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N,2-trifluoroethynamine involves its interaction with molecular targets through the formation of hydrogen bonds and van der Waals interactions. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2,2,2-Trifluoroethylamine: Similar in structure but lacks the N,N-substitution.
Trifluoromethylamine: Contains a trifluoromethyl group instead of a trifluoroethyl group.
Trifluoroacetonitrile: A precursor in the synthesis of N,N,2-trifluoroethynamine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both N,N-substitution and trifluoroethyl group enhances its reactivity and interaction with biological targets compared to its analogs .
Propiedades
Número CAS |
89554-96-1 |
|---|---|
Fórmula molecular |
C2F3N |
Peso molecular |
95.02 g/mol |
Nombre IUPAC |
N,N,2-trifluoroethynamine |
InChI |
InChI=1S/C2F3N/c3-1-2-6(4)5 |
Clave InChI |
HKWQDZDXZBFTNU-UHFFFAOYSA-N |
SMILES canónico |
C(#CF)N(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


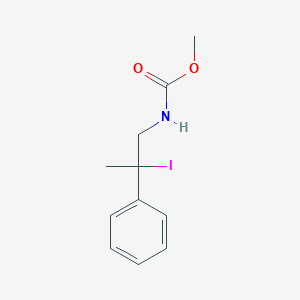
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
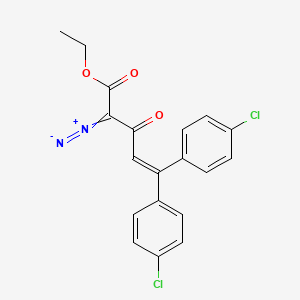
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
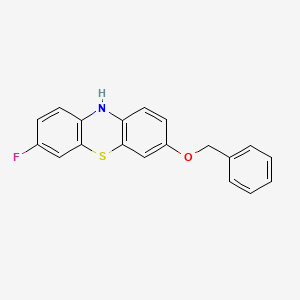
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)
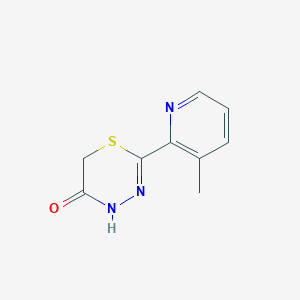
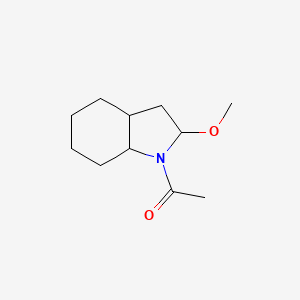
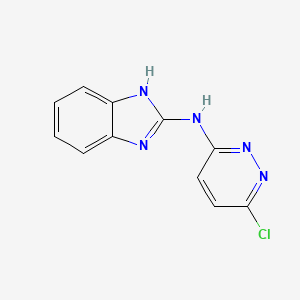
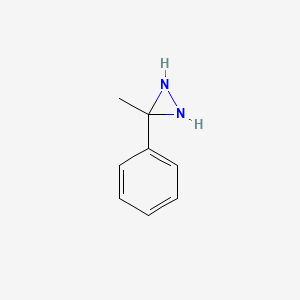

![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)

![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
